molecular formula C22H23N3O3S B2403837 N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide CAS No. 894013-20-8

N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

Cat. No.: B2403837
CAS No.: 894013-20-8
M. Wt: 409.5
InChI Key: RFKHNWXWKIAZAM-UHFFFAOYSA-N
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Description

N1-(3-Methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a 3-methoxyphenyl group linked via an oxalamide bridge to a thiazole ring substituted with a p-tolyl (4-methylphenyl) group. The methoxy substituent in the target compound may influence solubility and binding affinity compared to acetamido analogs.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-7-9-16(10-8-14)22-24-15(2)19(29-22)11-12-23-20(26)21(27)25-17-5-4-6-18(13-17)28-3/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKHNWXWKIAZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aryl Groups

a) AMG 232 (S1QEL 1.1)
  • Structure : Differs by a 3-acetamidophenyl group instead of 3-methoxyphenyl.
  • Biological Activity: Inhibits mitochondrial reverse electron transport (RET) by targeting complex I, reducing reactive oxygen species (ROS) production .
  • Key Insight : The acetamido group may enhance metabolic stability compared to methoxy, though direct comparisons are pending.
b) Compound 9d ()
  • Structure : Contains a 4-methylphenyl-substituted thiazole (identical to p-tolyl in the target) but incorporates a benzimidazole-triazole-acetamide scaffold.
  • Synthesis : Synthesized via Cu(I)-catalyzed click chemistry (85% yield), with spectral validation (IR, NMR) .
  • Comparison : The triazole-benzimidazole core may confer distinct binding properties (e.g., α-glucosidase inhibition suggested by docking studies ) compared to the oxalamide linker in the target compound.

Thiazole Derivatives with Sulfonamido Groups ()

  • Example : Ethyl 4-methyl-2-(2-(1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazinyl)thiazole-5-carboxylate (Compound 20).
  • Properties : High melting point (334–335°C) due to sulfonamido-enhanced crystallinity .
  • Comparison : The sulfonamido group increases polarity and thermal stability compared to the p-tolyl-thiazole in the target compound.

Oxalamide-Based Food Additives (–10)

  • Example: N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768).
  • Metabolic Stability : Resists hydrolysis in rat hepatocytes, suggesting oxalamide linkages are metabolically robust .
  • Comparison : This stability may extrapolate to the target compound, favoring prolonged half-life in biological systems.

Physicochemical Properties

Compound Melting Point (°C) Key Substituents Metabolic Stability
Target Compound Not reported 3-Methoxyphenyl, p-tolyl thiazole Likely high (oxalamide core)
AMG 232 Not reported 3-Acetamidophenyl, p-tolyl thiazole High (preclinical validation)
Compound 20 () 334–335 Sulfonamido-thiazole Not reported
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide Not reported Dimethoxybenzyl, pyridyl ethyl Resists hydrolysis

Biological Activity

N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is a synthetic organic compound with potential biological activity, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a methoxy-substituted phenyl group and a thiazole moiety, which is known to contribute to various biological activities. The molecular formula is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 342.41 g/mol.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₂S
Molecular Weight342.41 g/mol
Melting PointNot available
SolubilitySoluble in DMF

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization to introduce the methoxyphenyl and oxalamide groups. Key reagents include:

  • Formation of Thiazole : Reaction of appropriate thiazole precursors.
  • Oxalamide Formation : Coupling reaction with oxalyl chloride or similar reagents.

Biological Activity

Research indicates that compounds containing thiazole moieties exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound has been investigated in various studies.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives can act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Mechanism : Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to apoptosis in cancer cells .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Preliminary results suggest that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole-containing compounds:

  • Study on Tubulin Inhibition : A series of thiazole derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. The results indicated that compounds similar to this compound significantly inhibited tubulin polymerization at micromolar concentrations .
  • Antimicrobial Evaluation : In vitro studies demonstrated that derivatives exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

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